molecular formula C17H12ClNO2 B385868 2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid CAS No. 351332-56-4

2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid

Cat. No.: B385868
CAS No.: 351332-56-4
M. Wt: 297.7g/mol
InChI Key: UKVYTICTOCBCIP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are significant due to their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Scientific Research Applications

2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid has several scientific research applications:

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication processes. These actions contribute to its antibacterial and anticancer effects .

Comparison with Similar Compounds

Similar compounds to 2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities.

Properties

IUPAC Name

2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(18)6-4-11/h2-9H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVYTICTOCBCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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